molecular formula C11H14ClNO2 B13759055 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride CAS No. 58260-66-5

5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride

Cat. No.: B13759055
CAS No.: 58260-66-5
M. Wt: 227.69 g/mol
InChI Key: SMMBDRUELNESAR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride is a tetrahydroisoquinoline derivative characterized by a fused 1,3-dioxolane ring and a methyl group at the 7-position of the isoquinoline core. The methyl and dioxolane substituents likely influence its binding affinity and metabolic stability compared to similar compounds.

Properties

CAS No.

58260-66-5

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride

InChI

InChI=1S/C11H13NO2.ClH/c1-7-2-8-3-10-11(14-6-13-10)4-9(8)5-12-7;/h3-4,7,12H,2,5-6H2,1H3;1H

InChI Key

SMMBDRUELNESAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C[NH2+]1)OCO3.[Cl-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization and Functionalization

A key step involves the use of palladium acetate (Pd(OAc)₂) as a catalyst in a solvent mixture of anhydrous dimethylformamide (DMF) and tert-butyl acrylate, heated to approximately 120°C for several hours (e.g., 7 hours) under an inert atmosphere (argon) to facilitate cyclization and functional group introduction.

  • Reagents and Conditions:
    • Pd(OAc)₂ (0.01 mmol)
    • DMF/tert-butyl acrylate (4:1 v/v)
    • Temperature: 120°C
    • Time: 7 hours
    • Atmosphere: Argon
  • Workup:
    • Cooling to room temperature
    • Extraction with dichloromethane (CH₂Cl₂)
    • Washing with saturated sodium bicarbonate (NaHCO₃), water, and brine
    • Drying over anhydrous sodium sulfate (Na₂SO₄)
    • Concentration under reduced pressure
  • Purification:
    • Silica gel chromatography using n-hexane/ethyl acetate (EtOAc) mixtures (e.g., 5:1)

This method yields intermediates with the isoquinoline framework and appropriate functionalization for further transformations.

Halogenation and Oxidation Steps

Subsequent steps may include controlled halogenation using iodine in tetrahydrofuran (THF) at low temperatures (−70°C to −78°C), followed by oxidation with sodium chlorite (NaClO₂) in aqueous media to form carboxylic acid derivatives or related intermediates.

  • Key Parameters:
    • Iodine solution in THF added slowly to maintain temperature below −70°C
    • Reaction quenched with saturated sodium thiosulfate (Na₂S₂O₃)
    • Oxidation with NaClO₂ at temperatures below 5°C
    • Extraction and purification similar to previous steps

These steps are critical for introducing oxygen-containing functional groups that enable ring closure and stabilization of the dioxolo moiety.

Cyclodehydration Using Phosphorus Oxychloride (POCl₃)

Cyclodehydration to form the dioxolo ring system is often achieved by treating amide intermediates with phosphorus oxychloride (POCl₃) in anhydrous acetonitrile (CH₃CN) under reflux conditions for approximately 1.5 hours.

  • Conditions:
    • POCl₃ (excess, e.g., 25 mL for 15 g amide)
    • Reflux temperature
    • Argon atmosphere to prevent moisture ingress
  • Post-reaction Workup:
    • Removal of excess POCl₃ and solvent under reduced pressure
    • Extraction between dichloromethane and water
    • pH adjustment to neutral (7–8) with saturated sodium bicarbonate
    • Organic layer washing and drying
  • Outcome:
    • Formation of the fused dioxolo ring on the isoquinoline core

This step is essential for the final ring closure and establishment of the characteristic 1,3-dioxolo fused system.

Formation of the Hydrochloride Salt

The free base of 5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an appropriate solvent such as ethanol or ethereal solvents to precipitate the salt form.

  • Properties:
    • Molecular formula: C₁₀H₁₁NO₂·HCl
    • Molecular weight: 213.7 g/mol
  • Solubility:
    • Dimethylformamide (DMF): 14 mg/mL
    • Dimethyl sulfoxide (DMSO): 20 mg/mL
    • Ethanol: 0.3 mg/mL
    • Phosphate-buffered saline (PBS, pH 7.2): 5 mg/mL

Storage and handling require low temperatures (−20°C to −80°C) to maintain stability.

Purification and Characterization

Purification is generally achieved by silica gel chromatography with solvent gradients of n-hexane and ethyl acetate. Crystallization may be employed to obtain the hydrochloride salt in pure form.

  • Analytical Techniques:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) for structural confirmation
    • High-Resolution Mass Spectrometry (HR-MS) for molecular weight verification
    • Infrared (IR) spectroscopy to confirm functional groups
    • High-Performance Liquid Chromatography (HPLC) for purity assessment (>99% purity reported in related compounds)

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Outcome/Notes
1 Pd(OAc)₂, DMF/tert-butyl acrylate, 120°C Cyclization and functionalization Formation of isoquinoline intermediate
2 Iodine in THF, −70°C; NaClO₂ oxidation Halogenation and oxidation Introduction of oxygenated groups
3 POCl₃, reflux in CH₃CN Cyclodehydration Formation of dioxolo fused ring
4 HCl treatment Salt formation Hydrochloride salt precipitation
5 Silica gel chromatography, crystallization Purification High purity, suitable for analysis

Research Discoveries and Notes

  • The use of palladium-catalyzed reactions under inert atmosphere and controlled temperature is critical to achieve selective cyclization without side reactions.
  • Low-temperature halogenation prevents decomposition and ensures regioselective functionalization.
  • Cyclodehydration with POCl₃ is a classical and efficient method to form the dioxolo ring system fused on isoquinoline cores.
  • The hydrochloride salt form improves solubility and stability, facilitating handling and storage for analytical and biological applications.
  • Analytical data from related tetrahydroisoquinoline derivatives confirm the reproducibility and robustness of these synthetic methods.

This comprehensive overview synthesizes the available literature and experimental data on the preparation of 5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride, providing a professional and authoritative guide for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Neuropharmacology

Research indicates that 5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride exhibits selective affinity for α2-adrenergic receptors. These receptors are implicated in several neuropsychological functions including anxiety and depression management. Studies suggest that this compound may serve as an anxiolytic agent without the typical side effects associated with conventional anxiolytics .

  • Case Study : In preclinical trials involving rodent models, the compound demonstrated a dose-dependent anxiolytic-like effect while exhibiting minimal impact on locomotor activity and cardiovascular parameters. This profile suggests potential for therapeutic use in anxiety disorders with reduced risk of abuse .

Addiction Treatment

The compound has shown promise in treating symptoms associated with cocaine abuse. It acts as a discriminative stimulus in drug discrimination studies, indicating its potential utility in addiction therapies .

  • Case Study : In behavioral assays, it was found to reduce “snack” consumption in mice, suggesting appetite suppression which could be beneficial in managing cravings during withdrawal phases from addictive substances .

Medicinal Chemistry Applications

Interaction studies have focused on the binding affinities of this compound with various biological targets. The results indicate its capability to selectively bind to α2A-, α2B-, and α2C-adrenoceptors which play crucial roles in neurotransmission and cardiovascular regulation .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Hydrastinine Hydrochloride

  • Structure: 5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol hydrochloride (CAS 4884-68-8) .
  • Key Differences :
    • Methyl Position : Hydrastinine has a 6-methyl group versus the 7-methyl substitution in the target compound.
    • Hydroxyl Group : Hydrastinine includes a hydroxyl group at position 5, absent in the target compound.
  • Pharmacology: Hydrastinine is a metabolite of hydrastine, historically used for uterine effects but now obsolete due to toxicity. Its hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Noscapine Hydrochloride and Derivatives

  • Noscapine Hydrochloride: Structure: (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]isobenzofuranone hydrochloride (CAS 912-60-7) . Key Differences: Noscapine incorporates an isobenzofuranone moiety and additional methoxy groups, significantly increasing molecular weight (449.88 vs. ~225.7 for hydrastinine). Pharmacology: Binds sigma opioid receptors and induces apoptosis, with applications in antitussive and anticancer therapies . The target compound’s lack of the isobenzofuranone ring likely limits opioid receptor affinity.
  • Norgnoscopine Hydrochloride: Structure: Lacks the 6-methyl group present in noscapine, simplifying the tetrahydroisoquinoline core . Pharmacology: As a noscapine metabolite, it may retain partial antitussive activity but with reduced potency due to structural simplification .

Stylopine Hydrochloride

  • Structure: 6,7,12b,13-Tetrahydro-4H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline hydrochloride (C₁₉H₁₈ClNO₄, MW 359.8) .
  • Key Differences : Contains two fused dioxolane rings and a larger polycyclic framework.

Other Tetrahydroisoquinoline Derivatives

  • MM0081.06: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline hydrochloride. Key Differences: Dihydroxy substitutions enhance polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .
  • MM0081.28: (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Key Differences: Hydroxymethyl and dihydroxy groups may confer antioxidant properties, absent in the target compound .

Pharmacological Receptor Affinity Trends

Evidence from imidazoline and adrenoceptor binding studies (e.g., [³H]idazoxan competition assays) reveals critical structural determinants:

  • Methyl Position: 6-Methyl derivatives (e.g., hydrastinine) show lower affinity for I2-imidazoline sites compared to 7-methyl analogs, which may better mimic endogenous ligands .
  • Dioxolane vs. Methoxy Groups: Compounds with 1,3-dioxolane rings (e.g., target compound) exhibit different steric and electronic profiles than methoxy-substituted analogs (e.g., noscapine), altering receptor selectivity .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Targets Affinity (Ki) References
Target Compound ~225.7 (calc.) 7-methyl, 1,3-dioxolane I2-imidazoline (predicted) N/A
Hydrastinine Hydrochloride 225.7 6-methyl, 5-OH, 1,3-dioxolane Obsolete uterine agent N/A
Noscapine Hydrochloride 449.88 6-methyl, methoxy, isobenzofuranone Sigma opioid, apoptosis 0.3–10 µM*
Stylopine Hydrochloride 359.8 Dual dioxolane, polycyclic Unknown N/A
MM0081.06 N/A 4,8-dihydroxy, 2-methyl Antioxidant (predicted) N/A

*Noscapine’s Ki varies by target; e.g., ~1 µM for sigma receptors .

Biological Activity

5,6,7,8-Tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline hydrochloride (commonly referred to as TDIQ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C11H13NO2·HCl
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 15052-05-8
  • IUPAC Name : 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline hydrochloride

Antimicrobial Activity

TDIQ has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bacteriostatic

The compound demonstrates selective inhibition against Gram-positive bacteria and shows potential for treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects

Research indicates that TDIQ may possess neuroprotective properties. Preclinical studies suggest it has a protective effect on neuronal cells under oxidative stress conditions. Its mechanism appears to involve the modulation of neurotransmitter levels and inhibition of apoptotic pathways .

Cardiovascular Effects

TDIQ has been shown to have negligible effects on heart rate and blood pressure in animal models. This suggests a potentially favorable profile for cardiovascular safety . Further studies are needed to fully elucidate its cardiovascular effects and therapeutic potential.

The biological activity of TDIQ is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways, leading to cell death.
  • Antioxidant Activity : TDIQ exhibits antioxidant properties that may protect cells from oxidative damage.
  • Modulation of Neurotransmitter Release : It influences the release of key neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of TDIQ against various pathogens. The researchers found that TDIQ not only inhibited bacterial growth but also reduced biofilm formation significantly compared to conventional antibiotics like ciprofloxacin .

Study 2: Neuroprotective Potential

In a neurobiology journal, TDIQ was tested for its neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. The results indicated that TDIQ significantly reduced cell death and preserved neuronal function .

Q & A

What analytical techniques are recommended for structural characterization of this compound?

Level: Basic
Methodological Answer:
Structural elucidation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the isoquinoline backbone and methyl/dioxolo substituents. Compare shifts to structurally related compounds (e.g., hydrastinine derivatives) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular formula (C11_{11}H13_{13}NO3_3·HCl) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and resolve its 3D structure, particularly to validate the stereochemistry of the tetrahydro ring .

How should researchers ensure compound stability during experimental storage?

Level: Basic
Methodological Answer:
Stability protocols include:

  • Controlled Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis or oxidation. Avoid long-term storage without periodic purity checks via HPLC .
  • Moisture Control : Use desiccants in storage environments, as hydrochloride salts are hygroscopic and prone to deliquescence .
  • Stability-Indicating Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor impurities using validated HPLC methods .

What methodological approaches are used to validate analytical methods for this compound?

Level: Advanced
Methodological Answer:
Validation follows ICH guidelines:

  • Specificity : Demonstrate separation from impurities (e.g., related isoquinoline derivatives) using reverse-phase HPLC with UV detection at 254 nm. Spiked samples can confirm resolution .
  • Accuracy/Precision : Perform recovery studies (80–120% range) with triplicate injections. Relative standard deviation (RSD) should be <2% for intraday/interday precision .
  • Linearity : Prepare a 5-point calibration curve (1–50 µg/mL) and assess correlation coefficient (R2^2 > 0.995) .

How can contradictions in spectral data be resolved during structural analysis?

Level: Advanced
Methodological Answer:
Address discrepancies through:

  • Cross-Technique Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in substituent positioning .
  • Isotopic Labeling : Use deuterated analogs (e.g., 6,7-D6_6-dimethoxy derivatives) to simplify complex splitting patterns in NMR spectra .
  • Theoretical Frameworks : Align observations with established isoquinoline chemistry, such as ring-current effects in aromatic systems or steric hindrance in substituted derivatives .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particulates are generated .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders.
  • Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

What strategies are employed to investigate the compound's degradation pathways under accelerated conditions?

Level: Advanced
Methodological Answer:
Degradation studies involve:

  • Stress Testing : Expose the compound to heat (80°C), acid/alkali (0.1M HCl/NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Kinetic Modeling : Calculate activation energy (Ea_a) using the Arrhenius equation to predict shelf-life under standard storage .
  • Impurity Profiling : Compare degradation products with reference standards (e.g., methylated or demethylated analogs) to identify pathways .

How can researchers differentiate between polymorphic forms of this hydrochloride salt?

Level: Advanced
Methodological Answer:
Polymorphism analysis requires:

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to detect melting-point variations and thermogravimetric analysis (TGA) to assess hydrate/anhydrous forms .
  • PXRD : Use powder X-ray diffraction to compare crystalline patterns with known polymorphs (e.g., hydrate vs. anhydrous) .
  • Solid-State NMR : Resolve hydrogen-bonding networks and confirm lattice arrangements .

Notes on Evidence Utilization:

  • Structural data and analytical methods are derived from hydrastinine analogs and reference standards .
  • Safety protocols align with SDS guidelines for related isoquinoline hydrochlorides .
  • Method validation strategies reflect ICH-compliant impurity testing frameworks .
  • Advanced degradation studies leverage stress-testing methodologies from pharmaceutical analysis .

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